
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol is a chemical compound characterized by the presence of difluoro and pyrimidinyl groups attached to a phenyl ring, with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a difluorobenzene derivative reacts with a pyrimidinyl compound under basic conditions. The resulting intermediate is then subjected to reduction reactions to introduce the ethanol group. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications.
化学反応の分析
Types of Reactions: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidinyl or difluoro groups.
Substitution: Halogen atoms in the difluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and pyrimidinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, thereby exerting its effects on cellular processes.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[1,5-a]pyrimidine: Utilized in optical applications due to its photophysical properties.
Uniqueness: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol stands out due to its specific combination of difluoro and pyrimidinyl groups, which confer unique chemical reactivity and biological activity
特性
分子式 |
C12H10F2N2O |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
1-(2,4-difluoro-5-pyrimidin-5-ylphenyl)ethanol |
InChI |
InChI=1S/C12H10F2N2O/c1-7(17)9-2-10(12(14)3-11(9)13)8-4-15-6-16-5-8/h2-7,17H,1H3 |
InChIキー |
IZAZDUDYPKZDOM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C(=C1)C2=CN=CN=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


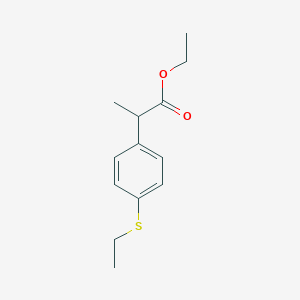
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
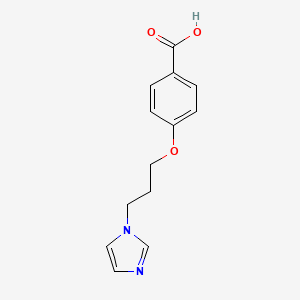
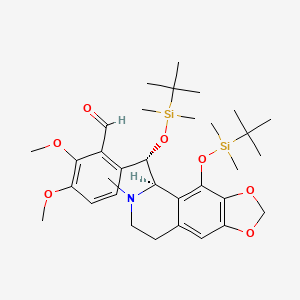
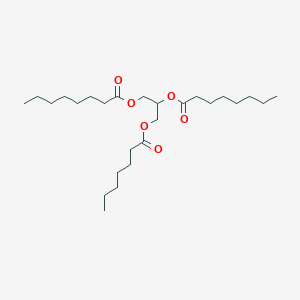
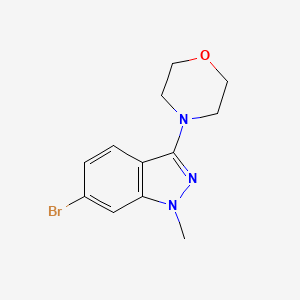
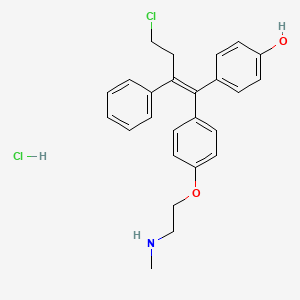
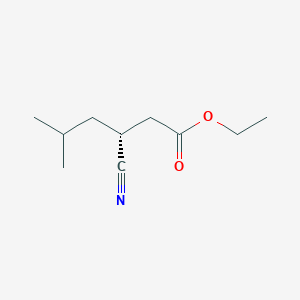
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
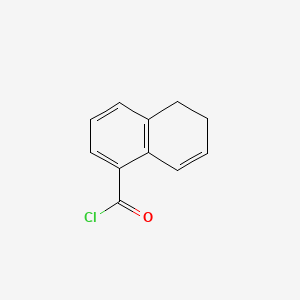
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
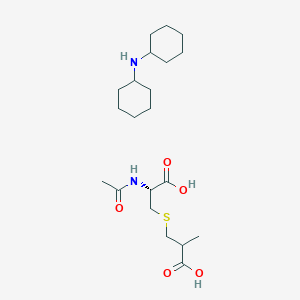
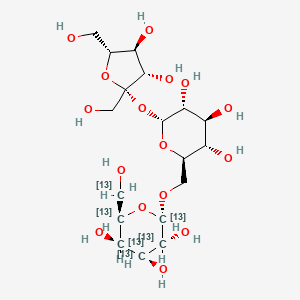
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
